molecular formula C11H21NO B13500028 rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine CAS No. 2679950-86-6

rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine

Cat. No.: B13500028
CAS No.: 2679950-86-6
M. Wt: 183.29 g/mol
InChI Key: CAOJLWLEKZMRDQ-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine is a chiral compound with a piperidine ring substituted with a methyl group and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine typically involves the formation of the piperidine ring followed by the introduction of the oxane ring and the methyl group. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate linear precursors, cyclization reactions can be employed to form the piperidine ring.

    Substitution Reactions: Introduction of the oxane ring and the methyl group can be achieved through substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization and substitution reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid: Another chiral compound with a similar oxane ring structure.

    rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine analogs: Compounds with slight modifications in the piperidine or oxane rings.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both piperidine and oxane rings. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

2679950-86-6

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

(2S,4R)-4-methyl-2-(oxan-4-yl)piperidine

InChI

InChI=1S/C11H21NO/c1-9-2-5-12-11(8-9)10-3-6-13-7-4-10/h9-12H,2-8H2,1H3/t9-,11+/m1/s1

InChI Key

CAOJLWLEKZMRDQ-KOLCDFICSA-N

Isomeric SMILES

C[C@@H]1CCN[C@@H](C1)C2CCOCC2

Canonical SMILES

CC1CCNC(C1)C2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.